REACTION_SMILES
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[CH:1]([CH3:2])([CH3:3])[CH:4]1[CH:5]([C:11](=[O:12])[Cl:13])[CH2:6][CH:7]([CH3:10])[CH2:8][CH2:9]1.[NH4+:14].[OH-:15]>>[CH:1]([CH3:2])([CH3:3])[CH:4]1[CH:5]([C:11](=[O:12])[NH2:14])[CH2:6][CH:7]([CH3:10])[CH2:8][CH2:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCC(C(C)C)C(C(=O)Cl)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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CC1CCC(C(C)C)C(C(N)=O)C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH:1]([CH3:2])([CH3:3])[CH:4]1[CH:5]([C:11](=[O:12])[Cl:13])[CH2:6][CH:7]([CH3:10])[CH2:8][CH2:9]1.[NH4+:14].[OH-:15]>>[CH:1]([CH3:2])([CH3:3])[CH:4]1[CH:5]([C:11](=[O:12])[NH2:14])[CH2:6][CH:7]([CH3:10])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCC(C(C)C)C(C(=O)Cl)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC(C(C)C)C(C(N)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |